(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Chiral Auxiliary Enantiomeric Excess Specific Rotation

Choose (6R,7aS)-(−)-camphorsultam for guaranteed enantiopurity ([α]19/D −32°) essential for asymmetric induction. As Ticagrelor Impurity 113, it is the mandatory reference standard for HPLC/UPLC method validation and ANDA regulatory submissions. Its rigid bornane framework ensures superior stereoselectivity in chiral auxiliary applications, outperforming achiral or less-rigid sulfonamides. Available in high purity (≥98%), verified by sharp melting point (181–183°C). Secure direct B2B supply for pharmaceutical R&D and quality control.

Molecular Formula C10H17NO2S
Molecular Weight 215.31
CAS No. 1807914-32-4
Cat. No. B2528316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
CAS1807914-32-4
Molecular FormulaC10H17NO2S
Molecular Weight215.31
Structural Identifiers
SMILESCC1(C2CCC13CS(=O)(=O)NC3C2)C
InChIInChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1
InChIKeyDPJYJNYYDJOJNO-HHCGNCNQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (CAS 1807914-32-4): Procurement-Ready Compound Profile


The compound (6R,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (CAS 1807914-32-4) is a chiral, bridged heterocyclic sultam (cyclic sulfonamide) belonging to the bornane-10,2-sultam (camphorsultam) family [1][2]. It is commercially supplied as a white crystalline solid with a molecular formula of C10H17NO2S and a molecular weight of 215.31 g/mol [2]. Primarily recognized as (1S)-(−)-2,10-camphorsultam, it is a well-established chiral auxiliary derived from the natural product camphor and is widely employed in asymmetric synthesis to control the absolute stereochemistry of newly formed chiral centers [1]. It is also cataloged as Ticagrelor Impurity 113, serving as a critical reference standard in pharmaceutical analytical method development and quality control [3].

Why Generic Camphorsultam Substitution Fails for (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide Procurement


Generic or in-class substitution of this specific stereoisomer is not feasible due to its distinct three-dimensional architecture. The compound's precisely defined (6R,7aS) absolute stereochemistry dictates the direction and magnitude of asymmetric induction in chiral auxiliary applications, a property that is reversed in its (1R)-(+) enantiomer . Furthermore, variations in the core saturation level, such as the unsaturated imine derivative, lead to significant differences in physical properties like melting point, which directly impact formulation, handling, and analytical method development . As a designated pharmaceutical impurity standard for Ticagrelor, its specific stereochemistry and high purity are non-negotiable requirements for accurate quantification in regulatory submissions, making unqualified replacement with another sultam analytically invalid [1].

Quantitative Differentiation Evidence for (6R,7aS)-Camphorsultam (CAS 1807914-32-4) Against Closest Analogs


Enantiomeric Optical Rotation: (6R,7aS)-(–)-Sultam vs. (1R)-(+)-Sultam

The (6R,7aS)-isomer exhibits a specific optical rotation of [α]19/D −32° (c = 5, CHCl3), which is opposite in sign and effectively equal in magnitude to that of its (1R)-(+) enantiomer, which exhibits [α]20/D +32° under identical concentration and solvent conditions . This inversion provides a direct, quantitative spectroscopic handle for confirming enantiopurity and ensuring the correct stereochemistry is procured for a desired asymmetric transformation, as the use of the wrong enantiomer would predictably lead to the opposite stereochemical outcome in a synthesis.

Chiral Auxiliary Enantiomeric Excess Specific Rotation Asymmetric Synthesis

Melting Point Differentiation: (6R,7aS)-Sultam vs. Unsaturated Imine Analog

The fully saturated title compound melts sharply at 181–183 °C (lit.), indicative of its high crystallinity and purity . In stark contrast, the closely related, unsaturated analog (-)-10-camphorsulfonimine (CAS 60886-80-8) exhibits a significantly higher melting range of 227–231 °C . This substantial ~46 °C difference in melting point provides a simple thermophysical basis for distinguishing the two materials and confirms a key difference in their solid-state properties, which can affect formulation and storage.

Thermal Analysis Purity Assay Crystallinity Solid-State Characterization

Certified Purity for Pharmaceutical Impurity Standard Application

As Ticagrelor Impurity 113, (6S,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide is supplied with detailed characterization data compliant with regulatory guidelines, intended for use as a reference standard in Abbreviated New Drug Application (ANDA) analytical method development and validation [1]. This directly contrasts with the general 'for synthesis' grade of standard camphorsultam, which is typically offered at 97–98% purity without the certified impurity profile traceable to pharmacopoeial standards required for a regulated environment . The procurement of this specific compound is thus non-negotiable for its intended analytical purpose.

Analytical Method Validation Reference Standard Quality Control ANDAs

Chiral Auxiliary Performance: Class-Level Superiority of the Bornane-10,2-Sultam Scaffold

The bornane-10,2-sultam scaffold, to which this compound belongs, is established as a 'privileged' chiral auxiliary. In a direct comparative study, N-acryloyl (2R)-bornane-10,2-sultam and its (2S)-enantiomer (the target compound's diastereomer) were both effective in asymmetric silyl nitronate cycloadditions [1]. The architecture inherently provides high levels of diastereocontrol, a feature not universally shared by simpler or acyclic sultam auxiliaries. While specific d.r. values from this study are behind a paywall, the wider literature establishes that camphor-derived sultams are superior to menthol-derived or simple oxazolidinone auxiliaries for certain cycloaddition reactions due to their rigid scaffold [2]. This makes it the rational choice for asymmetric synthesis involving [3+2] cycloadditions.

Diastereoselectivity Asymmetric Induction Chiral Pool Synthesis N-Acryloyl Derivatives

High-Value Application Scenarios for (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide


Asymmetric Synthesis of (S)-α-Methylcysteine and Related Amino Acid Derivatives

The (6R,7aS)-(−)-sultam is directly applicable as a chiral auxiliary for the asymmetric synthesis of both (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, a key building block for peptide mimetics and modified proteins . Its high enantiopurity, as verified by the specific rotation of [α]19/D −32°, ensures that the final amino acid product meets the stringent optical purity requirements for peptide-based drug development.

Certified Reference Standard for Ticagrelor Impurity Profiling in ANDA Filings

As the designated 'Impurity 113', this compound is the mandatory reference material for developing and validating HPLC or UPLC methods to detect and quantify the (6S,7aS)-stereoisomer impurity in Ticagrelor drug substance or product [1]. Its use is critical for meeting ICH Q3A/B guidelines and for the successful submission of an Abbreviated New Drug Application (ANDA), where a certified impurity standard with a full characterization package is a regulatory requirement.

Chiral Derivatizing Agent for Absolute Configuration Determination via HPLC and X-ray

The rigid, enantiopure nature of this sultam allows it to be used as a chiral probe for the optical resolution of racemic carboxylic acids by HPLC and for X-ray crystallographic determination of absolute stereochemistry . The established difference in specific rotation between the two enantiomers (−32° vs. +32°) serves as the foundational control for these analytical techniques, and the compound's sharp melting point of 181–183 °C ensures its crystalline quality for reliable derivatization and cocrystallization.

Stereoselective Synthesis of Chiral γ-Butyrolactones as a Proton Source

This compound has a demonstrated application in the synthesis of chiral α,γ-substituted γ-butyrolactones, where it can act as a proton source in a stereoselective protonation step . The chiral environment provided by the sultam's rigid camphor backbone, a class-level feature supported by literature, ensures high enantioselectivity in the protonation of enolate intermediates, a transformation that would fail with achiral or less-rigid acyclic sulfonamides.

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